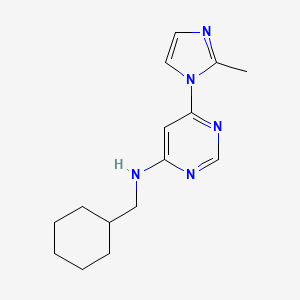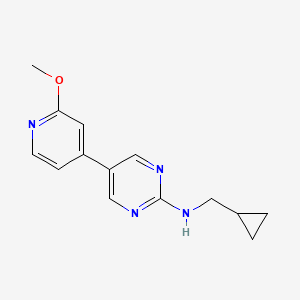![molecular formula C17H23N5 B6441935 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine CAS No. 2549018-41-7](/img/structure/B6441935.png)
6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine (6-CB-DMPPM) is a novel and versatile compound that has been widely studied in recent years due to its potential applications in various fields. 6-CB-DMPPM is a cyclobutyl-containing amine with a pyridylmethyl group and a methylpyrimidin-4-amine moiety. It is synthesized by a simple and efficient method that involves the condensation of 2-methylpyrimidin-4-amine with dimethylpyridin-3-ylmethanol. 6-CB-DMPPM has been found to possess several unique properties, including strong electron-donating ability, excellent solubility in both organic and aqueous solvents, and good thermal stability. These properties make 6-CB-DMPPM an attractive candidate for use in a variety of scientific research applications.
Mécanisme D'action
The mechanism of action of 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine is not yet fully understood. However, it is believed to interact with various biological molecules through a combination of hydrogen bonding, electrostatic interactions, and aromatic stacking. These interactions can result in the formation of complexes between 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine and biological molecules, which can lead to changes in their structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine are not yet fully understood. However, some studies have suggested that 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine may have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine has been shown to inhibit the growth of certain bacteria and fungi, and to modulate the activity of enzymes involved in drug metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine in laboratory experiments include its low cost, its high solubility in both organic and aqueous solvents, and its good thermal stability. Additionally, 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine is easy to synthesize and can be used in a variety of applications. However, there are some limitations to using 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine in laboratory experiments. For example, it is not yet known how 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine interacts with biological molecules, and its mechanism of action is still not fully understood.
Orientations Futures
The potential applications of 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine are still being explored, and there are many future directions that could be taken. These include further investigation into its biochemical and physiological effects, as well as its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, further research could be conducted on the mechanism of action of 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine, as well as its potential use as a fluorescent probe for imaging and sensing applications. Finally, research could be conducted on the synthesis of 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine and its use as a building block for the synthesis of organic dyes, polymers, and other materials.
Méthodes De Synthèse
6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine can be synthesized by a simple and efficient method that involves the condensation of 2-methylpyrimidin-4-amine with dimethylpyridin-3-ylmethanol. The reaction is carried out in a sealed tube at room temperature and the resulting product is a white crystalline solid. The yield of the reaction is typically in the range of 70-80%.
Applications De Recherche Scientifique
6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine has been found to possess several unique properties, including strong electron-donating ability, excellent solubility in both organic and aqueous solvents, and good thermal stability. These properties make 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine an attractive candidate for use in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of heterocyclic compounds. 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine has also been used as a building block in the synthesis of organic dyes, polymers, and other materials. Additionally, 6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine has been investigated as a potential antioxidant and as a fluorescent probe for imaging and sensing applications.
Propriétés
IUPAC Name |
6-cyclobutyl-N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5/c1-12-20-15(13-6-4-7-13)10-16(21-12)19-11-14-8-5-9-18-17(14)22(2)3/h5,8-10,13H,4,6-7,11H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUUDEODQGLRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC2=C(N=CC=C2)N(C)C)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclobutyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-methylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441855.png)
![2-(3-{[(5-fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)(methyl)amino]methyl}azetidin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B6441856.png)

![4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441859.png)
![2-({[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}(methyl)amino)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6441867.png)
![5-chloro-6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441873.png)

![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(difluoromethyl)pyrimidine](/img/structure/B6441886.png)
![3-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441893.png)
![4'-methyl-8-[2-(trifluoromethyl)benzoyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6441897.png)
![2-cyclopropyl-4-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6441922.png)
![6-{4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441931.png)
![4,5-dimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6441938.png)
